molecular formula C14H20N6O3 B15197231 Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)- CAS No. 134934-52-4

Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-

Cat. No.: B15197231
CAS No.: 134934-52-4
M. Wt: 320.35 g/mol
InChI Key: DTKXMMADBGEPJJ-IMSIIYSGSA-N
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Description

2’-Morpholino-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine. It is structurally characterized by the replacement of the hydroxyl groups at the 2’ and 3’ positions of the ribose moiety with hydrogen atoms, and the addition of a morpholino group at the 2’ position. This compound is known for its potent inhibitory effects on viral replication, particularly in the context of human immunodeficiency virus (HIV).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-2’,3’-dideoxyadenosine typically involves the following steps:

    Protection of the Adenine Base: The adenine base is protected to prevent unwanted reactions during subsequent steps.

    Formation of the Morpholino Group: The morpholino group is introduced at the 2’ position of the ribose moiety through a nucleophilic substitution reaction.

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are replaced with hydrogen atoms using a radical deoxygenation reaction. This step often involves the use of xanthate intermediates and radical initiators such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of 2’-Morpholino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and environmentally friendly reagents to ensure high yield and purity.

Types of Reactions:

    Oxidation: 2’-Morpholino-2’,3’-dideoxyadenosine can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products:

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Analogs: Products formed from reduction reactions.

    Substituted Analogs: Products formed from nucleophilic substitution reactions.

Scientific Research Applications

2’-Morpholino-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various nucleoside analogs.

    Biology: Employed in studies involving adenylyl cyclase inhibition and cAMP pool modulation.

    Medicine: Investigated for its antiviral properties, particularly against HIV, due to its ability to inhibit reverse transcriptase.

    Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’-Morpholino-2’,3’-dideoxyadenosine involves its conversion to the active triphosphate form within cells. This active form inhibits the viral reverse transcriptase enzyme by competing with natural nucleotides, thereby preventing the synthesis of viral DNA. The compound also inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent modulation of various cellular processes.

Comparison with Similar Compounds

    2’,3’-Dideoxyadenosine: Lacks the morpholino group but shares the deoxygenated ribose moiety.

    2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.

    2’,3’-Dideoxyinosine: A deamination product of 2’,3’-dideoxyadenosine with similar biological activity.

Uniqueness: 2’-Morpholino-2’,3’-dideoxyadenosine is unique due to the presence of the morpholino group, which enhances its stability and bioavailability. This structural modification also allows for specific interactions with molecular targets, making it a valuable compound in antiviral research.

Properties

CAS No.

134934-52-4

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-morpholin-4-yloxolan-2-yl]methanol

InChI

InChI=1S/C14H20N6O3/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)23-14)19-1-3-22-4-2-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1

InChI Key

DTKXMMADBGEPJJ-IMSIIYSGSA-N

Isomeric SMILES

C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1COCCN1C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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